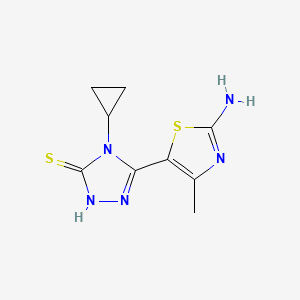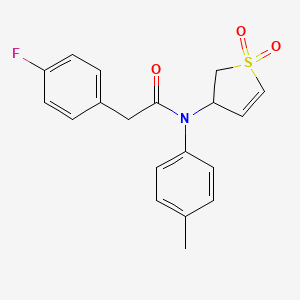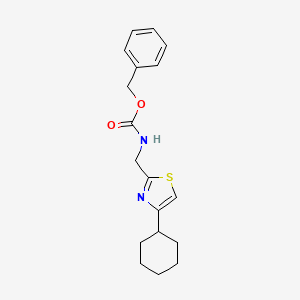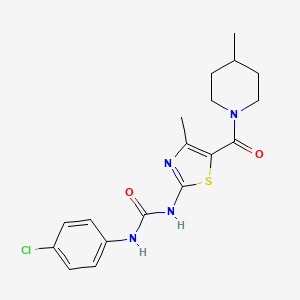![molecular formula C8H16ClN B2399712 3-Azabicyclo[3.2.2]nonane hydrochloride CAS No. 5597-41-1](/img/structure/B2399712.png)
3-Azabicyclo[3.2.2]nonane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo[3.2.2]nonane is a natural product found in Thymus quinquecostatus . It is a bicyclic compound that has been prepared and tested for its activities against one strain of the causative organism of Malaria tropica, Plasmodium falciparum K1 .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.2.2]nonanes involves the attachment of several basic side chains, which are part of drugs in use, to the ring nitrogen . These ligands were attached to the amino substituent of a bridgehead atom of already antiprotozoal active 3-azabicyclo[3.2.2]nonanes .Molecular Structure Analysis
The molecular formula of 3-Azabicyclo[3.2.2]nonane is C8H15N . The structure of the new compounds was established using one and two-dimensional NMR measurements .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-azabicyclo[3.2.2]nonanes include the attachment of basic side chains as ligands to the amino substituent of a bridgehead atom .Physical And Chemical Properties Analysis
The molecular weight of 3-Azabicyclo[3.2.2]nonane is 125.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .Scientific Research Applications
Antiprotozoal Activities
3-Azabicyclo[3.2.2]nonanes have shown promising antiprotozoal properties. Researchers have synthesized derivatives with basic side chains as ligands, attached to the amino substituent of the bridgehead atom. These compounds were tested against Plasmodium falciparum (multiresistant) and Trypanosoma brucei rhodesiense. The results revealed antiplasmodial and antitrypanosomal activities, making them potential candidates for combating malaria and sleeping sickness .
Antimalarial Potential
Given the global challenge of drug-resistant malaria, new antiplasmodial drugs are urgently needed. Some antimalarial agents typically consist of an aromatic core with an aliphatic side chain containing a basic center. 3-Azabicyclo[3.2.2]nonanes, such as compounds 1a–d, have demonstrated antiprotozoal activity. Their mechanism of action is not fully understood, but they hold promise as novel antimalarial agents .
Structure–Activity Relationships
Researchers have explored the relationship between the chemical structure of 3-Azabicyclo[3.2.2]nonanes and their biological activities. By modifying substituents and side chains, they aim to optimize potency and selectivity against protozoal parasites. Understanding these relationships can guide further drug development .
In Vivo Studies
Compounds like N-methyl-6,9-diphenyl-N-[(pyridin-4-yl)methyl]-3-azabicyclo[3.2.2]nonan-1-amine have demonstrated high antiplasmodial activity in vitro against P. falciparum. Further investigations in mouse models are essential to assess their in vivo efficacy against Plasmodium berghei .
Drug Development Prospects
3-Azabicyclo[3.2.2]nonanes represent a promising class of compounds for developing novel antiprotozoal drugs. Their unique structure and potential mechanisms of action make them valuable candidates in the fight against malaria and trypanosomiasis .
Future Directions
Mechanism of Action
Target of Action
3-Azabicyclo[3.2.2]nonane hydrochloride has been found to exhibit potent antiprotozoal activities . The primary targets of this compound are the protozoan parasites Plasmodium falciparum and Trypanosoma brucei rhodesiense . These parasites are responsible for causing malaria and sleeping sickness respectively .
Mode of Action
The exact mode of action of 3-Azabicyclo[32It is known that the compound interacts with these parasites at a molecular level, disrupting their normal functions and leading to their death .
Biochemical Pathways
The specific biochemical pathways affected by 3-Azabicyclo[32The compound’s antiprotozoal activity suggests that it likely interferes with essential biological processes within the parasites .
Result of Action
The result of the action of 3-Azabicyclo[3.2.2]nonane hydrochloride is the death of the targeted parasites, leading to a reduction in the severity of the diseases they cause . For instance, the compound has shown high antiplasmodial in vitro activity against both sensitive NF54 strain and multiresistant K1 strain of Plasmodium falciparum .
properties
IUPAC Name |
3-azabicyclo[3.2.2]nonane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-8-4-3-7(1)5-9-6-8;/h7-9H,1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBLDSUSRSGZSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[3.2.2]nonane hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2399630.png)
![N-cyclohexyl-5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2399631.png)
![2-[(1,1-Dioxothiolan-3-yl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B2399633.png)

![(3'-Chloro-[1,1'-biphenyl]-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2399636.png)
![Methyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate](/img/structure/B2399638.png)

![7-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2399643.png)
![2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate](/img/structure/B2399644.png)
![1-(Furan-2-yl)-2-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)ethanone oxalate](/img/structure/B2399645.png)
![3-cyclopentyl-N-{5-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B2399646.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2399648.png)
